紫杉碱 B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Taxamairin B is a potent anti-inflammatory compound . It inhibits the expression of proinflammatory cytokines (TNF-α, IL-1β, and IL-6) and reduces the production of NO and ROS in LPS-induced RAW264.7 cells . It also demonstrates substantial protective effects against LPS-induced acute lung injury in mice .

Synthesis Analysis

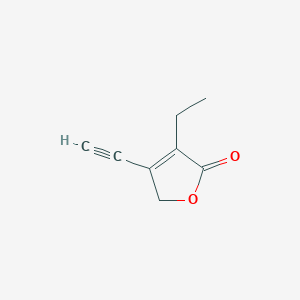

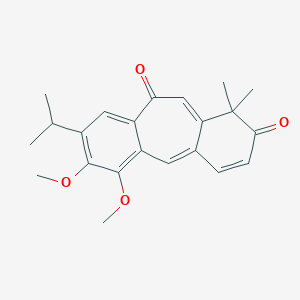

The synthesis of Taxamairin B involves key intermediates 5a and 5b, which are prepared from enynals 8a and 9b, respectively . This process uses a gold-catalyzed cyclization reaction .Molecular Structure Analysis

The molecular structure of Taxamairin B was determined by spectroscopic means and finally confirmed by X-ray analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Taxamairin B include a gold-catalyzed cyclization reaction . This approach can be widely applied in the synthesis of [6,7,6]-fused tricyclic compounds found in many icetexane diterpenoids .Physical And Chemical Properties Analysis

Taxamairin B has a molecular weight of 352.42 and a formula of C22H24O4 . Its structure is classified under terpenoids and diterpenoids .科学研究应用

紫杉碱 B 的生产和生物活性

紫杉属植物愈伤组织培养中的紫杉烷类生产紫杉碱 B 是在紫杉属植物愈伤组织培养中产生的化合物之一。此过程还产生了其他各种紫杉烷类和阿魏酸,如紫杉碱 A 和紫杉碱 C。紫杉碱 B 在此培养物中的存在表明其在生物合成和药物发现应用中的潜力 (Bai 等人,2004)。

从紫杉中分离紫杉碱 B 从紫杉的叶片中分离,还有其他化合物,如紫杉碱 A 和侧柏素。本研究强调了紫杉属植物的化学多样性,并为探索这些化合物在不同应用中的潜在用途提供了基础 (Zhang 等人,2007)。

在药物发现中的合成和应用一项研究报告了通过金催化的环化反应合成紫杉碱 B。这种合成对于紫杉碱 B 在药物发现和药物开发中的潜在应用至关重要 (Le 等人,2020)。

培养的紫杉的化学成分除了紫杉碱 B,还从培养的紫杉中分离出其他各种化合物。本研究强调了紫杉属植物中丰富的化学成分及其在药理学和化学中的潜在应用 (Xue,2006)。

未来方向

The future directions of Taxamairin B research could involve further exploration of its anti-inflammatory properties and potential applications in treating conditions like acute lung injury . Additionally, the synthesis process of Taxamairin B could be further optimized and applied in the synthesis of other similar compounds .

属性

CAS 编号 |

110300-77-1 |

|---|---|

产品名称 |

Taxamairin B |

分子式 |

C22H24O4 |

分子量 |

352.4 g/mol |

IUPAC 名称 |

14,15-dimethoxy-7,7-dimethyl-13-propan-2-yltricyclo[9.4.0.03,8]pentadeca-1(15),2,4,8,11,13-hexaene-6,10-dione |

InChI |

InChI=1S/C22H24O4/c1-12(2)14-10-15-16(21(26-6)20(14)25-5)9-13-7-8-19(24)22(3,4)17(13)11-18(15)23/h7-12H,1-6H3 |

InChI 键 |

LDBQEVDAHSVWKL-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=C2C=C3C=CC(=O)C(C3=CC(=O)C2=C1)(C)C)OC)OC |

规范 SMILES |

CC(C)C1=C(C(=C2C=C3C=CC(=O)C(C3=CC(=O)C2=C1)(C)C)OC)OC |

其他 CAS 编号 |

110300-77-1 |

同义词 |

taxamairin B taxamairin-B |

产品来源 |

United States |

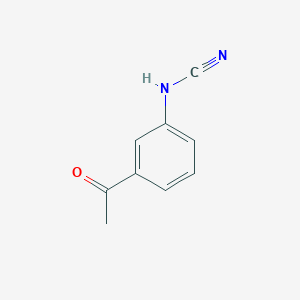

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

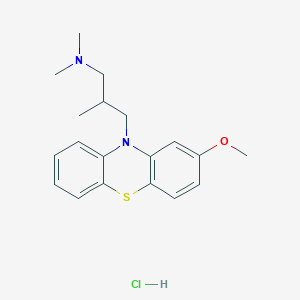

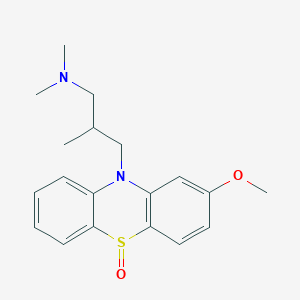

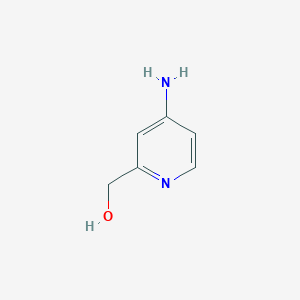

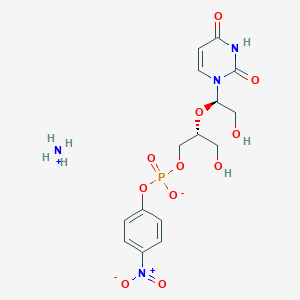

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。